Product packaging for 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine(Cat. No.:CAS No. 1956382-72-1)

6-Chloro-3-isopropylimidazo[1,5-a]pyrazine

Cat. No.: B13105384
CAS No.: 1956382-72-1
M. Wt: 195.65 g/mol
InChI Key: BUURHYYYYYKEBQ-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Imidazo[1,5-a]pyrazine (B1201761) Chemistry

The exploration of the imidazo[1,5-a]pyrazine system has roots extending back several decades, with foundational research being published in the early 1970s. acs.org Initial studies focused on understanding the fundamental synthesis and reactivity of this heterocyclic scaffold. acs.org Over the years, the chemistry has evolved from basic characterization to the development of sophisticated synthetic methodologies. Early methods often involved multi-step sequences with limited substrate scope and yields. However, the advent of modern synthetic techniques, including metal-catalyzed cross-coupling reactions and multi-component reactions, has revolutionized the ability of researchers to construct and functionalize the imidazo[1,5-a]pyrazine core with high efficiency and regioselectivity. nih.gov This progression has enabled the systematic exploration of the chemical space around this scaffold, leading to the generation of extensive libraries of derivatives for various scientific investigations.

Significance of the Imidazo[1,5-a]pyrazine Scaffold in Medicinal Chemistry and Materials Science

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Derivatives have shown potential as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov For instance, specific substituted imidazo[1,5-a]pyrazines have been investigated as c-Src inhibitors for potential application in the treatment of acute ischemic stroke. nih.gov The structural rigidity and specific electronic properties of this scaffold allow it to interact effectively with biological targets.

In the realm of materials science, related nitrogen-fused heterocyclic systems like imidazo[1,5-a]pyridines have been recognized for their unique optical behaviors, including luminescence. rsc.org This suggests that the imidazo[1,5-a]pyrazine core holds potential for the development of novel materials for applications in optoelectronic devices and sensors. The versatility of the scaffold allows for fine-tuning of its electronic and photophysical properties through targeted chemical modifications. rsc.org

Overview of Research Approaches for 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine and Analogues

Research into this compound and its analogues primarily revolves around the development of efficient synthetic routes and regioselective functionalization strategies. The 6-chloro substituent is a key synthetic handle, enabling a variety of subsequent chemical transformations. Modern research approaches often employ advanced organometallic techniques to precisely modify the scaffold.

Recent studies on the closely related 6-chloroimidazo[1,5-a]pyrazine (B2786821) have demonstrated the power of calculation-assisted regioselective functionalization. rsc.orgrsc.org These methods use theoretical calculations to predict the most reactive sites for metalation, allowing for directed functionalization at specific positions on the heterocyclic core. rsc.org Techniques such as selective magnesiation and zincation, followed by quenching with various electrophiles, have been successfully employed to introduce diverse functional groups onto the scaffold. rsc.orgresearchgate.net These strategies are directly applicable to the synthesis of more complex derivatives, including the target compound this compound.

Below is an interactive data table summarizing common research approaches for the functionalization of the 6-chloroimidazo[1,5-a]pyrazine scaffold.

MethodReagent/BaseTarget PositionSubsequent ReactionReference
MagnesiationTMPMgCl·LiClC3Quenching with electrophiles (e.g., iodolysis, acylation) rsc.orgresearchgate.net
ZincationTMP₂Zn·2MgCl₂·2LiClC5Quenching with electrophiles (e.g., iodolysis, allylation) rsc.orgresearchgate.net
Nucleophilic AdditionGrignard Reagents (e.g., R-MgBr·LiCl)C8Quenching to form dihydroimidazo[1,2-a]pyrazines rsc.org
Cross-CouplingPd-catalysis with organozinc reagentsC6 (replacing Cl)Negishi cross-coupling rsc.org

TMP = 2,2,6,6-tetramethylpiperidyl

Scope and Objectives of the Academic Research Outline for this compound

The primary objective of academic research focusing on this compound is to systematically explore its synthesis, characterization, and potential applications. The scope of this research is multifaceted and builds upon the foundational knowledge of the parent scaffold.

Key objectives include:

Development of Novel Synthetic Pathways: To devise efficient, scalable, and high-yielding synthetic routes to this compound and its derivatives. This involves optimizing reaction conditions and exploring novel catalyst systems.

Exploration of Functionalization Reactions: To investigate the reactivity of the scaffold, particularly utilizing the chloro- and isopropyl-substituents, to introduce further chemical diversity. This includes exploring cross-coupling, substitution, and C-H activation reactions.

Structure-Property Relationship Studies: To synthesize a library of analogues and systematically evaluate how structural modifications influence their physicochemical properties, such as solubility, electronic characteristics, and photophysical behavior.

Biological Screening and Medicinal Chemistry Applications: To assess the biological activity of the synthesized compounds against various therapeutic targets, such as protein kinases, with the goal of identifying lead compounds for drug discovery programs. nih.gov

Evaluation in Materials Science: To investigate the potential of these compounds as components in advanced materials, leveraging their heterocyclic nature for applications in electronics or as luminescent probes. rsc.org

This structured research approach aims to unlock the full potential of this compound as a valuable building block in both medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3 B13105384 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine CAS No. 1956382-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1956382-72-1

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-3-propan-2-ylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H10ClN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3

InChI Key

BUURHYYYYYKEBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C2N1C=C(N=C2)Cl

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Chloro 3 Isopropylimidazo 1,5 a Pyrazine

Advanced Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

The generation of a scientifically accurate article with detailed research findings, as specified in the instructions, is contingent upon the availability of published experimental data. Without access to primary research articles or database entries containing the crystallographic and spectroscopic data for "6-Chloro-3-isopropylimidazo[1,5-a]pyrazine," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the "" cannot be generated at this time.

Thermal Analysis and Phase Behavior Investigations

Differential Scanning Calorimetry (DSC) for Thermal Transitions

A thorough search of scientific databases and chemical literature was conducted to identify studies reporting on the thermal transitions of this compound as determined by Differential Scanning Calorimetry (DSC). This analytical technique is crucial for characterizing the thermal properties of a compound, such as its melting point, glass transitions, and decomposition temperatures. These parameters are fundamental for understanding the material's stability and purity.

However, the search did not yield any specific DSC data or thermograms for this compound. Research articles detailing the synthesis or application of this compound have not included its thermal analysis, or such studies have not been published in the public domain. Consequently, no data table or detailed research findings on the thermal transitions of this specific compound can be provided at this time.

To illustrate the type of data that would be presented had it been available, the following is a sample template for a data table that would be used to report DSC findings:

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Melting Point (T_m)Data not availableData not available
Decomposition (T_d)Data not availableData not available

Further research and experimental analysis are required to determine the thermal properties of this compound. Such studies would provide valuable insight into its physicochemical characteristics.

Computational Chemistry and Theoretical Studies on 6 Chloro 3 Isopropylimidazo 1,5 a Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical reactivity of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energetic landscape.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of this compound, corresponding to its most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic properties can be derived.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, DFT calculations would reveal how the chloro and isopropyl substituents influence the electron distribution across the imidazo[1,5-a]pyrazine (B1201761) core. The chlorine atom, being electronegative, is expected to withdraw electron density, while the isopropyl group acts as an electron-donating group. The precise interplay of these effects on the molecule's frontier orbitals would be quantified by DFT.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents a hypothetical set of data that would be generated from DFT calculations on this compound to illustrate the typical outputs of such an analysis.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule
Total Energy-850 HartreesRepresents the total electronic energy

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions within a molecule. researchgate.netchemrxiv.org It provides a detailed picture of the bonding and electronic delocalization. For this compound, NBO analysis can identify key orbital interactions that contribute to its stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. uni-muenchen.denih.gov The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with an excess of electrons, which are susceptible to electrophilic attack. nih.govresearchgate.net These are likely to be found around the nitrogen atoms of the imidazopyrazine ring due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) denote electron-deficient areas that are prone to nucleophilic attack. Such regions might be located around the hydrogen atoms and the carbon atom attached to the chlorine. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior, conformational flexibility, and interactions with its environment.

Simulation of Ligand-Receptor Interactions and Binding Conformations

Molecular dynamics simulations are instrumental in studying how a molecule like this compound might bind to a biological target, such as a protein receptor. nih.gov In a typical MD simulation, the molecule (the ligand) is placed in a simulated environment with the receptor, and their movements and interactions are calculated over time.

These simulations can predict the preferred binding pose of the ligand within the receptor's active site and estimate the binding affinity. By analyzing the trajectory of the simulation, researchers can identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is critical for understanding the molecule's potential biological activity and for designing more potent analogs.

Table 2: Illustrative Data from a Ligand-Receptor MD Simulation This table provides a hypothetical example of the types of interactions and their frequencies that could be identified from an MD simulation of this compound with a target protein.

Interacting Residue of ReceptorType of InteractionFrequency (%)
Aspartate 125Hydrogen Bond75%
Phenylalanine 82Pi-Pi Stacking60%
Leucine 45Hydrophobic90%
Valine 50Hydrophobic85%

Modeling of Adsorption and Solvation Processes

Molecular dynamics simulations can also be employed to model the behavior of this compound in different environments, such as in a solvent or on a surface. Solvation models, for example, can predict how the molecule will be oriented and stabilized by solvent molecules, which is crucial for understanding its solubility and reactivity in solution.

Similarly, simulations can model the adsorption of the molecule onto a surface, providing insights into the forces that govern this process. This is relevant for applications in materials science and catalysis. The simulations can reveal the preferred orientation of the molecule on the surface and the strength of the adsorption, which are key parameters for designing materials with specific surface properties.

Structure-Based and Ligand-Based Computational Approaches

Structure-based and ligand-based computational methods are pivotal in modern drug discovery and development. They offer insights that guide the synthesis and optimization of new chemical entities.

In the absence of an experimentally determined crystal structure of a biological target, homology modeling serves as a crucial tool for constructing a three-dimensional model of the protein. This technique relies on the amino acid sequence of the target protein and the known experimental structure of a homologous protein. For imidazo[1,5-a]pyrazine derivatives, homology modeling has been employed to gain insights into their mechanism of action. For instance, in studies of related imidazo[1,2-a]pyrazines as antileishmanial agents, a homology model of Leishmania casein kinase 1 (L-CK1.2) was developed to understand the structural basis of inhibitor binding. nih.gov This approach allows for the elucidation of key interactions between the small molecule and the amino acid residues within the active site of the modeled protein. nih.gov

For this compound, a similar methodology could be applied. By identifying potential protein targets through techniques like reverse docking or by leveraging existing knowledge of the broader imidazopyrazine scaffold, a homology model of the putative target could be generated. Subsequent molecular docking simulations of this compound into this model would help in visualizing the binding pose and identifying critical interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For derivatives of the imidazo[1,5-a]pyrazine scaffold, 3D-QSAR studies have been successfully applied to understand the structural requirements for potent biological activity. In a study focused on imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, a 3D-QSAR model was developed that demonstrated good predictive power. benthamdirect.combenthamscience.com The statistical significance of a QSAR model is often evaluated by parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.

Contour map analyses from such studies reveal the importance of steric and hydrophobic interactions in influencing the biological activity of these compounds. scienceopen.com For this compound, the chlorine atom at the 6-position and the isopropyl group at the 3-position would be key descriptors in a QSAR model, contributing to the electronic and steric properties of the molecule.

Table 1: Statistical Parameters of a 3D-QSAR Model for Imidazo[1,5-a]pyrazine Derivatives

Parameter Value Description
q² (Cross-validated correlation coefficient) 0.8683 Indicates the predictive ability of the model. benthamdirect.combenthamscience.com
r² (Conventional correlation coefficient) 0.983 Measures the goodness of fit of the model. benthamdirect.combenthamscience.com

This interactive table provides an example of statistical data from a 3D-QSAR study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. benthamdirect.combenthamscience.com

Theoretical Characterization of Reactive Properties

Theoretical methods are also employed to characterize the intrinsic reactivity and stability of molecules. These studies provide fundamental insights into the chemical behavior of this compound.

Fukui functions are local reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a particular point in space when the total number of electrons in the system changes.

By calculating the condensed Fukui functions for each atom in this compound, one can predict the sites most susceptible to chemical reactions. For instance, atoms with a high value for the Fukui function corresponding to an addition of an electron (f+) are likely to be sites for nucleophilic attack, while those with a high value for the removal of an electron (f-) are prone to electrophilic attack. This analysis is crucial for understanding the metabolic fate of the compound and for predicting potential sites of interaction with biological macromolecules.

The stability of a molecule can be assessed through the calculation of Bond Dissociation Energies (BDE). BDE is the enthalpy change that occurs upon the homolytic cleavage of a bond in the gas phase. A higher BDE indicates a stronger and more stable bond. For this compound, calculating the BDE for various bonds, particularly the C-Cl bond and the C-H bonds of the isopropyl group, can provide insights into its thermal stability and potential degradation pathways. Computational studies on related aromatic systems like pyrazine (B50134) have been used to determine the strengths of C-H and N-H bonds. acs.org

Radial Distribution Functions (RDF) are another tool used in computational chemistry to describe how the density of surrounding atoms or solvent molecules varies as a function of distance from a reference point, typically an atom. fau.delibretexts.orgmdanalysis.org In the context of stability assessment, RDFs can be generated from molecular dynamics simulations to understand the solvation structure around this compound. The arrangement of solvent molecules can influence the reactivity and stability of the solute. For example, the RDF of water molecules around the molecule can indicate the extent of hydration and the potential for hydrolysis. The first sharp peak in an RDF plot typically represents the average distance to the nearest neighboring atoms, and its stability across simulations at different temperatures can be indicative of the structural integrity of the molecule. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Imidazo[1,5-a]pyrazine
Imidazo[1,2-a]pyrazine (B1224502)

Biological Activity and Target Engagement Research for Imidazo 1,5 a Pyrazines

Receptor Antagonist and Agonist Activities

The imidazo[1,5-a]pyrazine (B1201761) core is a privileged structure in medicinal chemistry, demonstrating a wide range of interactions with various receptors in the central nervous system and periphery.

Orexin (B13118510) Receptor Antagonism and Central Nervous System Applications

While direct studies on 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine as an orexin receptor antagonist are not prevalent in the public domain, research into structurally similar compounds provides compelling evidence for this potential activity. Orexin antagonists are a class of drugs that inhibit the action of orexins, neuropeptides that regulate wakefulness. By blocking orexin receptors (OX1 and OX2), these compounds can promote sleep, making them a therapeutic target for insomnia.

Research has been conducted on 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, which are close analogs of the target compound. These studies have identified potent dual orexin receptor antagonists. The optimization of a phenethyl motif in these derivatives led to improved potency and brain penetration, with selected compounds demonstrating sleep-promoting activity in rat electroencephalographic (EEG) models. This suggests that the broader imidazo[1,5-a]pyrazine scaffold, including the 6-chloro-3-isopropyl variant, is a viable starting point for the development of novel orexin receptor antagonists for central nervous system disorders like insomnia.

Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate Receptor (AMPAR) Negative Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system, is a target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy. Negative allosteric modulators (NAMs) of AMPARs can reduce excessive glutamate (B1630785) signaling.

Investigations into the imidazopyrazine scaffold have revealed its potential in this area. Specifically, research on the isomeric imidazo[1,2-a]pyrazines has led to the discovery of selective negative modulators of AMPARs that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). Although these compounds showed high in vivo clearance, the initial findings confirmed that the imidazopyrazine core could be a promising starting point for developing AMPAR/γ-8 negative modulators. While this research was not conducted on the exact [1,5-a] isomer, it highlights the potential of the general imidazopyrazine framework to interact with this target.

Serotonin Receptor Partial Agonism (e.g., 5-HT4R)

The 5-hydroxytryptamine4 receptor (5-HT4R) is implicated in cognitive processes, and partial agonists of this receptor are being investigated for the treatment of cognitive disorders, including Alzheimer's disease. The imidazo[1,5-a] scaffold has been a key area of focus in this research.

Studies on imidazo[1,5-a]pyridine (B1214698) derivatives, which are bioisosteres of imidazo[1,5-a]pyrazines, have yielded potent and selective 5-HT4R partial agonists. nih.govtsijournals.com One study highlighted a series of compounds with a 3-isopropylimidazo[1,5-a]-pyridine-carboxamide scaffold, which bears a strong resemblance to this compound. mdpi.com These compounds demonstrated cognition-enhancing properties in animal models. mdpi.com The research indicates that the substitution pattern on the imidazo[1,5-a] core is crucial for achieving the desired partial agonism at the 5-HT4 receptor, suggesting that the 6-chloro-3-isopropyl substitution pattern on a pyrazine (B50134) ring could also yield compounds with similar and potentially beneficial activities for neurological disorders. tsijournals.com

Modulation of the Cannabinoidergic System

The cannabinoidergic system, which includes the cannabinoid receptors CB1 and CB2, plays a significant role in regulating a multitude of physiological processes. Despite the broad biological activities of imidazo[1,5-a]pyrazine derivatives, a thorough review of the scientific literature reveals a lack of available research specifically investigating the interaction of this compound or its close analogs with the cannabinoidergic system. Consequently, there is no data to report on its potential modulation of cannabinoid receptors.

Kinase Inhibition Profiles

Kinases are a large family of enzymes that play critical roles in cell signaling and are prominent targets in drug discovery, particularly in oncology and immunology. The imidazo[1,5-a]pyrazine scaffold has been identified as a promising framework for the development of kinase inhibitors.

Inhibition of Src-Family Kinases (e.g., p56Lck)

The Src family of protein tyrosine kinases (SFKs) are non-receptor tyrosine kinases that are involved in the regulation of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of SFK activity is implicated in cancer and inflammatory diseases.

A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors for the potential treatment of acute ischemic stroke. This research directly establishes the imidazo[1,5-a]pyrazine core as a scaffold for targeting Src-family kinases. One of the lead compounds from this study demonstrated significant central nervous system penetration and neuroprotective efficacy in vivo.

Furthermore, research on the related imidazoquinoxaline scaffold has identified potent inhibitors of another Src-family kinase, p56Lck, which is crucial for T-cell signaling and is a target for immunosuppressive and anti-inflammatory therapies. These compounds exhibited low nanomolar inhibitory concentrations (IC50s) against p56Lck and were active in cellular assays of T-cell proliferation. This body of research strongly supports the potential of this compound to act as an inhibitor of Src-family kinases.

Below is a table summarizing the biological activities of imidazo[1,5-a]pyrazine and related compounds based on the available research.

Target ClassSpecific TargetCompound ClassObserved Activity
Receptor Antagonist Orexin Receptors (OX1/OX2)1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivativesDual Receptor Antagonism, Sleep-promoting
Receptor Modulator AMPA Receptor (TARP γ-8)Imidazo[1,2-a]pyrazinesNegative Allosteric Modulation
Receptor Agonist Serotonin Receptor (5-HT4R)Imidazo[1,5-a]pyridine derivativesPartial Agonism, Cognition-enhancing
Kinase Inhibitor Src-Family Kinases (c-Src)C-5 substituted imidazo[1,5-a]pyrazine derivativesPotent Inhibition, Neuroprotective
Kinase Inhibitor Src-Family Kinases (p56Lck)ImidazoquinoxalinesPotent Inhibition, T-cell proliferation inhibition

Research Findings on this compound Remain Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive review of scientific databases and research publications, no specific data regarding the biological activity or target engagement of the chemical compound this compound has been found. The requested article, which was to be focused solely on this molecule's interaction with specific biological targets, cannot be generated due to the absence of publicly available research data.

Extensive and targeted searches were conducted to locate information on the activity of this compound. These searches focused on the specific areas of inquiry outlined in the initial request, including its potential roles in kinase inhibition and as an anti-infective agent.

While the broader chemical class of imidazo[1,5-a]pyrazines has been investigated for various therapeutic applications, the specific derivative, this compound, is not mentioned in the context of the specified biological targets in the available literature. This includes a thorough examination of primary research articles and their supplementary data, which often contain extensive lists of compounds synthesized and tested in structure-activity relationship (SAR) studies.

The investigation covered the following areas, with no specific findings for this compound:

Biological Activity and Target Engagement Research

IKK1, IKK2, GSK3, and CDK7 Inhibition:No literature was found linking this specific compound to the inhibition of IKK1, IKK2, GSK3, or CDK7.

Anti-Infective and Antiparasitic Potential

Investigation of Ligand-Protein Interaction Mechanisms

Due to the absence of research on this compound as a CBP/P300 inhibitor, there is no information regarding its ligand-protein interaction mechanisms with these targets.

There are no available crystallographic or molecular docking studies that elucidate the binding mode of this compound within the acetyl-lysine binding pocket of the CBP or p300 bromodomains. For other inhibitors, understanding these interactions is crucial for optimizing potency and selectivity. Key interactions typically involve hydrogen bonds with conserved residues and hydrophobic interactions within the binding pocket.

No studies have been conducted to analyze any conformational changes in the CBP/P300 bromodomains upon the binding of this compound. Research on other ligand-bromodomain interactions has shown that binding can induce subtle to significant conformational adjustments in the protein, which can affect co-activator recruitment and downstream biological functions. biorxiv.orgbiorxiv.org Without experimental data for the specified compound, any discussion on this topic would be speculative.

Broader Applications and Future Research Directions in Imidazo 1,5 a Pyrazine Chemistry

Applications in Biomedical Imaging and Chemical Sensing

The inherent photophysical properties of certain heterocyclic systems have positioned them as attractive candidates for the development of fluorescent probes and sensors. While direct applications of 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine in imaging are not yet extensively documented, the broader class of related fused imidazole (B134444) heterocycles, such as imidazo[1,5-a]pyridines, has shown significant promise due to their luminescent and versatile nature. rsc.org These compounds often exhibit tunable optical behaviors, which are crucial for creating sensitive and selective imaging agents. rsc.org

The development of radiopharmaceuticals containing related pyrazolo[1,5-a]-pyrimidine moieties for tumor imaging highlights a potential avenue for imidazo[1,5-a]pyrazines. nih.gov For example, 99mTc nitrido complexes have been synthesized and evaluated as imaging agents, suggesting that the imidazo[1,5-a]pyrazine (B1201761) core could similarly be incorporated into chelating structures for diagnostic purposes. nih.gov The future in this area involves designing imidazo[1,5-a]pyrazine derivatives that can act as fluorescent probes for specific ions, biomolecules, or microenvironmental changes within cells, aiding in the diagnosis and understanding of disease states.

Exploration in Coordination Chemistry and Advanced Functional Materials

The nitrogen-rich imidazo[1,5-a]pyrazine scaffold is an excellent candidate for use as a ligand in coordination chemistry. The nitrogen atoms in the fused ring system can act as coordination sites for metal ions, leading to the formation of diverse and structurally interesting metal-organic frameworks (MOFs) and coordination polymers. nih.gov Research on the closely related imidazo[1,5-a]pyridine (B1214698) derivatives has demonstrated their ability to form one- and two-dimensional coordination polymers with metal ions like Zn(II). nih.gov These studies reveal that the heterocyclic scaffold can effectively participate in π-π stacking interactions, which are crucial for the assembly of supramolecular structures. nih.gov

The potential applications for such materials are vast, ranging from gas storage and separation to catalysis and the development of novel luminescent materials. Future work will likely focus on synthesizing and characterizing coordination complexes of imidazo[1,5-a]pyrazines with various transition metals to explore their magnetic, electronic, and photophysical properties. These advanced functional materials could find use in optoelectronic devices, sensors, and as catalysts in organic synthesis. rsc.org

Development of Novel and Sustainable Synthetic Methodologies

The advancement of applications for imidazo[1,5-a]pyrazines is intrinsically linked to the development of efficient and sustainable methods for their synthesis and functionalization. Traditional synthetic routes are continually being improved, and novel methodologies are being explored to allow for more diverse and complex molecular architectures.

Recent progress includes regioselective functionalization through metalation strategies. For instance, imidazo[1,5-a]pyrazines can undergo C3-metalation and C5/C3-dimetalation, enabling the introduction of a variety of substituents at specific positions on the heterocyclic core. acs.org Furthermore, researchers are focusing on greener and more efficient catalytic systems. Iodine-catalyzed one-pot, three-component reactions have been developed for the synthesis of related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives, offering advantages such as low cost, easy availability of the catalyst, and mild reaction conditions. nih.govrsc.org These multicomponent reactions are highly efficient and allow for the rapid generation of molecular diversity. nih.govrsc.org

Future efforts in this domain will likely concentrate on:

C-H Functionalization: Developing methods for the direct functionalization of carbon-hydrogen bonds to avoid pre-functionalized starting materials, thereby improving atom economy.

Photocatalysis and electrochemistry: Utilizing light or electricity to drive reactions under mild conditions, reducing waste and energy consumption.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.

A summary of modern synthetic approaches for related fused imidazole systems is presented below.

Synthetic StrategyKey FeaturesCatalyst/Reagent ExampleRelated Scaffold
MetalationRegioselective functionalization at specific carbon atoms. acs.orgn-BuLi/TMEDAImidazo[1,5-a]pyrazine
Multicomponent ReactionsOne-pot synthesis, high efficiency, molecular diversity. nih.govIodineImidazo[1,2-a]pyrazine
TransannulationDirect conversion of other heterocyclic rings. organic-chemistry.orgCopper(I) or BF₃·Et₂OImidazo[1,5-a]pyridine
Oxidative AminationMetal-free C-N bond formation under ambient conditions. organic-chemistry.org-Imidazo[1,5-a]pyridine

Integration of Advanced Computational Modeling for Rational Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents with improved potency and selectivity. For the imidazo[1,5-a]pyrazine scaffold, computational approaches are being used to predict biological activity, understand structure-activity relationships (SAR), and identify novel drug targets. benthamdirect.com

Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are employed to build predictive models. For example, a computational study on imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors used pharmacophore modeling to identify the key structural features required for activity. benthamdirect.com This led to the development of a five-point hypothesis (DPRRR_1) consisting of a hydrogen bond donor, a positive ionic feature, and three aromatic rings. benthamdirect.com Such models are then used for virtual screening of large compound libraries to identify new potential hits. benthamdirect.com

Molecular docking studies are also crucial for visualizing how these molecules bind to their target proteins. Docking simulations of imidazo[1,5-a]pyrazin-8(7H)-one derivatives into the active site of the BRD9 bromodomain helped to explain the observed SAR and guide the design of more potent inhibitors. nih.gov

The future of rational drug design for this class of compounds will involve the increasing use of more sophisticated computational methods, including:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time.

Free Energy Perturbation (FEP): For more accurate prediction of binding affinities.

Artificial Intelligence and Machine Learning: To develop predictive models from large datasets and accelerate the drug discovery process.

Computational TechniqueApplication in Imidazo[1,5-a]pyrazine ResearchKey Finding/Output
Pharmacophore ModelingIdentifying essential features for BTK inhibition. benthamdirect.comGeneration of a predictive five-point pharmacophore hypothesis (DPRRR_1). benthamdirect.com
3D-QSARDeveloping a predictive model for BTK inhibitory activity. benthamdirect.comA statistically significant model with high predictive power (Q² = 0.8683, R² = 0.983). benthamdirect.com
Molecular DockingUnderstanding the binding mode of BRD9 inhibitors. nih.govElucidation of structure-activity relationships for imidazo[1,5-a]pyrazin-8(7H)-one derivatives. nih.gov
Virtual ScreeningDiscovering new potential BTK inhibitors from databases. benthamdirect.comIdentification of novel hit compounds from the ZINC database. benthamdirect.com

Emerging Therapeutic Areas and Unexplored Biological Targets for Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine core is a versatile scaffold that has been explored for a range of biological activities. Initial research has led to the discovery of potent inhibitors for several important drug targets. However, the full therapeutic potential of this heterocyclic system is far from being fully realized.

Established and Investigated Targets:

Kinases: A primary focus has been on protein kinases due to their role in signaling pathways related to cancer and inflammation. Imidazo[1,5-a]pyrazines have been developed as inhibitors of Bruton's tyrosine kinase (BTK) for autoimmune diseases like rheumatoid arthritis, and as c-Src inhibitors for conditions such as acute ischemic stroke. nih.govnih.gov

Bromodomains: These are epigenetic readers involved in transcriptional regulation. Derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been identified as potent inhibitors of the BRD9 bromodomain, which has implications for cancer therapy. nih.gov

I-kappa B Kinase (IKK): As key regulators of the NF-κB signaling pathway, IKKs are attractive targets for inflammatory diseases. Imidazo[1,5-a]quinoxaline derivatives have been investigated as IKK inhibitors. nih.gov

Future and Unexplored Directions: The structural features of imidazo[1,5-a]pyrazines make them suitable for targeting a host of other biological macromolecules. Future research could venture into:

G-protein coupled receptors (GPCRs): Many drugs target this large family of membrane receptors, and the rigid, functionalizable scaffold of imidazo[1,5-a]pyrazine could be adapted to fit into various GPCR binding pockets.

Ion Channels: Modulators of ion channels are important for treating neurological and cardiovascular diseases. The imidazo[1,2-a]pyrazine scaffold has been investigated for modulating AMPA receptors, suggesting potential in this area. nih.gov

Proteases: As demonstrated with inhibitors for the SARS-CoV-2 main protease, fused imidazole systems can be effective protease inhibitors. rsc.org This could be expanded to other viral or human proteases involved in disease.

Antimicrobial Targets: The development of novel antibiotics and antifungals is a critical global health need. The antimicrobial potential of imidazo[1,2-a]pyrazine derivatives has been noted, warranting further investigation into their mechanism of action and specific microbial targets. tsijournals.com

The continued exploration of the chemical space around the imidazo[1,5-a]pyrazine nucleus, combined with advanced screening and design technologies, is poised to uncover new therapeutic agents for a wide array of challenging diseases.

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-isopropylimidazo[1,5-a]pyrazine, and what are their key intermediates?

Methodological Answer: Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

Pyrazole Ring Formation : Reacting substituted hydrazines with enamines under controlled conditions (e.g., ethanol reflux) yields intermediates like 5-aminopyrazole-4-carboxamides .

Imidazo-Pyrazine Assembly : Cyclization of intermediates with chloro-substituted reagents (e.g., 6-chloro-3-chloromethylpyridine) in polar solvents (DMF, DMSO) introduces the chloro and isopropyl groups .
Critical Data :

StepReagents/ConditionsKey IntermediateYield Range
1Hydrazine hydrate, ethanol, 80°C5-Aminopyrazole-4-carboxamide60-75%
26-Chloro-3-chloromethylpyridine, DMF, 100°CChloro-imidazo precursor50-65%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for chloro (δ ~7.2 ppm) and isopropyl groups (δ 1.2-1.5 ppm for CH3, δ 2.5-3.0 ppm for CH) .
  • IR Spectroscopy : Confirm C-Cl stretch (550-650 cm⁻¹) and imidazole ring vibrations (1600-1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 237.18 for C9H11ClN4) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

Methodological Answer:

  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL). Stability tested via HPLC:
SolventDegradation (%) after 24h (25°C)
DMSO<2%
H2O>20%
  • Storage : Store under argon at -20°C to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the cyclization step?

Methodological Answer: Low yields often arise from competing pathways (e.g., over-oxidation or byproduct formation). Strategies include:

  • Temperature Control : Lowering reaction temperature to 60-70°C reduces side reactions .
  • Catalyst Screening : Pd(OAc)2 or CuI improves regioselectivity in imidazo-pyrazine formation .
  • Solvent Optimization : Switching from DMF to DMA (dimethylacetamide) increases yield by 15% due to better stabilization of intermediates .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer: Contradictions (e.g., overlapping proton signals) can be addressed via:

  • 2D NMR (COSY, HSQC) : Resolves coupling between NH and adjacent protons in the imidazo ring .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding signal assignment .
  • Isotopic Labeling : Use of 15N-labeled reagents clarifies nitrogen environments in complex spectra .

Q. What strategies are effective for functionalizing the imidazo-pyrazine core to study structure-activity relationships (SAR)?

Methodological Answer:

  • Electrophilic Substitution : Introduce substituents at C-2 using iodonium salts (e.g., NIS in AcOH) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyrazine ring (Pd(dppf)Cl2 catalyst, 70°C) .
  • Reductive Amination : Attach amines to the isopropyl group using NaBH3CN in MeOH .

Q. How to address discrepancies in biological activity data across similar compounds?

Methodological Answer:

  • In Silico Docking : Compare binding affinities to targets (e.g., CDK enzymes) using AutoDock Vina .
  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC50 values .
  • Crystallography : Solve X-ray structures of ligand-target complexes to identify critical interactions (e.g., halogen bonding with Cl substituent) .

Q. What computational tools are recommended for predicting reaction pathways for novel derivatives?

Methodological Answer:

  • Reaction Path Search : Use Gaussian 16 with TS (transition state) optimization to model cyclization mechanisms .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., GROMACS for DMSO vs. THF environments) .
  • Cyclization strategies .
  • Spectroscopic characterization .
  • Advanced functionalization .
  • Computational modeling .

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